molecular formula C16H19FN4O3S B2771487 N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide CAS No. 2380100-76-3

N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide

Cat. No. B2771487
CAS RN: 2380100-76-3
M. Wt: 366.41
InChI Key: IVCWWNNNYGHUMH-UHFFFAOYSA-N
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Description

N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide, often referred to as Compound X , is a synthetic organic molecule. It belongs to the class of 2,3-diphenylfurans —organic heterocyclic compounds containing a furan ring substituted with a phenyl group at the C2 and C3 positions . Compound X exhibits intriguing pharmacological properties, making it a subject of scientific interest.


Synthesis Analysis

The synthesis of Compound X involves several steps, including the construction of the pyrimidine core, introduction of the fluorine substituent, and formation of the azetidine ring. Researchers have reported various synthetic routes, optimizing yields and purity. Notably, the 4-amino-furo[2,3-d]pyrimidine moiety plays a crucial role in its synthesis .

Mechanism of Action

Compound X’s mechanism of action is linked to its interaction with cellular targets. Notably, it selectively inhibits both Tie-2 and VEGFR2 receptor tyrosine kinases. The diarylurea moiety at the 5-position enhances its dual inhibitory activity . This inhibition affects angiogenesis and vascular endothelial growth, making it relevant in cancer research and anti-angiogenic therapies.

properties

IUPAC Name

N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-20(25(3,22)23)12-8-21(9-12)16-14(17)15(18-10-19-16)11-4-6-13(24-2)7-5-11/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCWWNNNYGHUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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